molecular formula C12H19N3S B1436334 N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine CAS No. 1695205-48-1

N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine

Cat. No. B1436334
M. Wt: 237.37 g/mol
InChI Key: NKJBHGKTTHVRFF-UHFFFAOYSA-N
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Description

“N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Molecular Structure Analysis

The molecular structure of “N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine” would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring and the spirocyclic structure would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions of “N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine” would be influenced by the functional groups it contains. For example, the thiazole ring is known to undergo reactions such as halogenation, nitration, and alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine” would be influenced by its molecular structure. For example, the presence of the thiazole ring could contribute to its aromaticity and stability .

Scientific Research Applications

Peptide Synthesis

N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine and its derivatives are used in peptide synthesis. For example, chiral heterospirocyclic 2H-azirin-3-amines, a class including compounds like N-methyl-N-phenyl-5-oxa-1-azaspiro[2.4]hept-1-en-2-amine, have been utilized as synthons for 3-amino-2,3,4,5-tetrahydrofuran-3-carboxylic acid in peptide synthesis (Stamm, Linden, & Heimgartner, 2003).

Synthon Development

These compounds are also explored for their potential as novel synthons in chemical synthesis. For instance, N-methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine has been synthesized as a valuable synthon for previously unknown amino acids (Löpfe, Heimgartner, & Linden, 2010).

Antiviral Research

Compounds with a 1-thia-4-azaspiro[4.5]decan-3-one structure, which are closely related to N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine, have been evaluated for their potential anti-coronavirus activity, showing promise in inhibiting human coronavirus replication (Apaydın et al., 2019).

Antimycobacterial Activity

Some derivatives, such as 4-thiazolidinone derivatives, have been synthesized and evaluated for potential antimycobacterial properties, indicating their possible use in treating infections caused by Mycobacterium tuberculosis (Srivastava et al., 2005).

Safety And Hazards

The safety and hazards associated with “N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine” would depend on its physical and chemical properties, as well as its biological activities. Thiazole derivatives are generally considered to have low toxicity, but specific safety data for this compound is not available .

Future Directions

Future research on “N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine” could focus on exploring its potential biological activities and developing methods for its synthesis. Given the wide range of activities exhibited by thiazole derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3S/c1-15(9-11-14-6-7-16-11)10-8-12(10)2-4-13-5-3-12/h6-7,10,13H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJBHGKTTHVRFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CS1)C2CC23CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine
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N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine
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N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine
Reactant of Route 6
N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine

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